Benzenemethanamine, N-butyl-3,5-dichloro-
Description
Historical Context and Significance in Organic Synthesis
The historical significance of halogenated benzylamines is rooted in their utility as versatile intermediates. The synthesis of the parent structure, 3,5-dichlorobenzylamine (B1297776), can be achieved through methods such as the reduction of 3,5-dichlorobenzonitrile (B1202942) or the amination of 3,5-dichlorobenzyl chloride. ontosight.ai The subsequent introduction of the N-butyl group to the primary amine would typically be accomplished through N-alkylation. This can be achieved by reacting 3,5-dichlorobenzylamine with a butyl halide or through reductive amination with butanal. More contemporary and efficient methods for N-alkylation include the "borrowing hydrogen" methodology, which couples alcohols with amines using a catalyst. nih.govacs.org
The synthesis of the necessary precursors for this compound has also been an area of chemical exploration. For instance, 3,5-dichlorobenzyl alcohol can be synthesized by the reduction of 3,5-dichlorobenzoyl chloride. prepchem.com This alcohol can then be converted to 3,5-dichlorobenzyl chloride, a key intermediate for amination. google.com The development of these synthetic routes has been crucial for accessing a variety of substituted benzylamines for further chemical development.
The broader class of N-substituted benzamides and benzylamines has been investigated for various biological activities, including potential applications as antitumor agents and inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase. mdpi.comnih.gov This history of related compounds in medicinal chemistry provides a backdrop for the potential, yet unexplored, significance of Benzenemethanamine, N-butyl-3,5-dichloro-.
Structural Features and their Relevance to Research Directions
The molecular structure of Benzenemethanamine, N-butyl-3,5-dichloro- is defined by several key features that are expected to influence its chemical and physical properties, as well as its potential interactions with biological systems.
3,5-Dichloro Substitution: The presence of two chlorine atoms in the meta positions of the benzene (B151609) ring significantly impacts the electronic environment of the molecule. Chlorine is an electron-withdrawing group, which can decrease the basicity of the amine compared to its non-halogenated counterpart. This substitution pattern also influences the lipophilicity of the compound, a critical parameter in medicinal chemistry.
Benzylic Amine Moiety: The benzylamine (B48309) core provides a reactive site for further functionalization and is a common pharmacophore in many biologically active compounds.
Based on the properties of analogous compounds, such as Benzenemethanamine, N-butyl-3-chloro-, which is a liquid with a boiling point of 130-140°C at 10 mmHg, we can infer some of the expected physical properties of Benzenemethanamine, N-butyl-3,5-dichloro-. ontosight.ai
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₁₅Cl₂N | --- |
| Molecular Weight | 232.15 g/mol | --- |
| Appearance | Colorless to light yellow liquid | Analogy to Benzenemethanamine, N-butyl-3-chloro- ontosight.ai |
| Boiling Point | > 140°C at 10 mmHg | Expected increase due to higher molecular weight from the additional chlorine atom compared to the 3-chloro analog. ontosight.ai |
| Solubility | Limited in water, soluble in organic solvents | Typical for similar organic amines. ontosight.aiontosight.ai |
Current Gaps in Scholarly Understanding and Future Research Avenues
The most significant gap in the current understanding of Benzenemethanamine, N-butyl-3,5-dichloro- is the lack of specific published research on its synthesis, characterization, and potential applications. While the synthesis can be reasonably predicted based on established methods for related compounds, there is a need for experimental validation and optimization of reaction conditions.
Future research could be directed towards several promising areas:
Synthetic Exploration: The development and reporting of a robust and high-yielding synthesis for Benzenemethanamine, N-butyl-3,5-dichloro- would be the first crucial step. This would involve investigating different N-alkylation strategies to determine the most efficient route.
Physicochemical Characterization: A thorough characterization of the compound's physical and chemical properties, including its melting/boiling point, spectral data (NMR, IR, MS), and pKa, is essential for any future studies.
Biological Screening: Given that structurally related halogenated benzylamines and N-substituted benzamides have shown biological activity, a broad biological screening of Benzenemethanamine, N-butyl-3,5-dichloro- is warranted. mdpi.comnih.gov This could include assays for antimicrobial, antifungal, and anticancer activity. The specific 3,5-dichloro substitution pattern could offer unique interactions with biological targets.
Materials Science Applications: Benzylamine derivatives are also used in the synthesis of polymers and other materials. nih.govrug.nlacs.org The unique electronic properties conferred by the dichloro substitution could make this compound an interesting monomer or building block for novel materials with specific properties.
Structure
3D Structure
Properties
CAS No. |
90390-24-2 |
|---|---|
Molecular Formula |
C11H15Cl2N |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-4-14-8-9-5-10(12)7-11(13)6-9/h5-7,14H,2-4,8H2,1H3 |
InChI Key |
VUWWKOKHXXHUED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzenemethanamine, N Butyl 3,5 Dichloro
Established Synthetic Routes for Substituted Benzenemethanamines
The construction of substituted benzenemethanamines, such as the N-butyl-3,5-dichloro- derivative, relies on well-established organic synthesis reactions. These routes are adaptable to a variety of substituted aromatic rings and amine functionalities.
Amination Reactions of Dichlorobenzyl Precursors
A direct and common approach to the synthesis of N-substituted benzenemethanamines is the nucleophilic substitution reaction between a benzyl (B1604629) halide and an amine. This method involves the formation of a new carbon-nitrogen bond through the displacement of a leaving group on the benzylic carbon by the amine nucleophile.
The synthesis of N-butyl-3,5-dichlorobenzenemethanamine can be accomplished by the direct N-alkylation of butylamine (B146782) with 3,5-dichlorobenzyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of butylamine attacks the electrophilic benzylic carbon of 3,5-dichlorobenzyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. The choice of solvent and temperature is crucial to control the reaction rate and minimize side reactions, such as overalkylation.
| Reactants | Reagents/Conditions | Product |
| 3,5-Dichlorobenzyl chloride | Butylamine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile) | Benzenemethanamine, N-butyl-3,5-dichloro- |
A related synthetic strategy involves the initial formation of the primary amine, 3,5-dichlorobenzenemethanamine, through the amination of 3,5-dichlorobenzyl chloride with ammonia (B1221849) or an ammonia equivalent. The resulting primary amine can then be selectively N-alkylated with a butyl-containing electrophile, such as butyl bromide or butyl iodide, to yield the desired N-butyl-3,5-dichlorobenzenemethanamine. This two-step approach can sometimes offer better control over the degree of alkylation compared to the direct reaction with a primary amine.
Reduction-Based Approaches for Benzenemethanamine Synthesis
An alternative set of synthetic strategies involves the reduction of a nitrogen-containing functional group already attached to the 3,5-dichlorobenzyl framework. These methods are advantageous as they often start from readily available precursors and utilize a wide range of reducing agents.
The synthesis can commence from 3,5-dichlorobenzonitrile (B1202942). The nitrile group can be completely reduced to a primary amine, yielding 3,5-dichlorobenzenemethanamine. This reduction can be achieved using various powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, or through catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere. The resulting primary amine is then subjected to N-alkylation with a butyl halide to introduce the butyl group, leading to the final product.
| Starting Material | Step 1: Reduction | Intermediate | Step 2: N-Alkylation | Final Product |
| 3,5-Dichlorobenzonitrile | Reducing agent (e.g., LiAlH₄ or H₂/Catalyst) | 3,5-Dichlorobenzenemethanamine | Butyl halide (e.g., Butyl bromide), Base | Benzenemethanamine, N-butyl-3,5-dichloro- |
Reductive amination provides a highly efficient and direct route to N-butyl-3,5-dichlorobenzenemethanamine starting from 3,5-dichlorobenzaldehyde. masterorganicchemistry.com This one-pot reaction involves the condensation of the aldehyde with butylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comgoogle.com This method avoids the issues of overalkylation that can be problematic in direct alkylation of amines. masterorganicchemistry.comgoogle.com
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice that is effective for a wide range of aldehydes and amines. rsc.orgharvard.edu The reaction is typically carried out in a suitable organic solvent, such as ethyl acetate (B1210297) or dichloroethane, at room temperature. rsc.org The general procedure involves mixing the aldehyde and amine, followed by the addition of the reducing agent. rsc.org
| Parameter | Description |
| Starting Material | 3,5-Dichlorobenzaldehyde |
| Amine | Butylamine (typically 1.1 equivalents) |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) (typically 1.2 equivalents) |
| Solvent | Ethyl Acetate (EtOAc) or Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Reaction Time | Typically 6-24 hours |
| Workup | Quenching with aqueous sodium bicarbonate solution followed by extraction |
This methodology is broadly applicable and represents a robust strategy for the synthesis of N-substituted benzenemethanamines. organic-chemistry.org
Advanced Synthetic Strategies and Innovations for N-butyl-3,5-dichlorobenzylamine Analogues
Recent advancements in synthetic methodologies have provided innovative pathways to N-butyl-3,5-dichlorobenzylamine and its analogues. These strategies prioritize catalytic efficiency, stereochemical control, and adherence to green chemistry principles, moving away from classical methods that often involve harsh reagents and generate significant waste.
Catalytic N-alkylation of benzenemethanamine derivatives represents a highly atom-economical and efficient route for the synthesis of compounds like N-butyl-3,5-dichlorobenzylamine. This approach typically involves the reaction of a benzylamine (B48309) with an alcohol or an aldehyde in the presence of a catalyst.
One of the most prominent methods is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. In this process, a catalyst, often a transition metal complex, temporarily abstracts hydrogen from an alcohol (e.g., butanol) to form an aldehyde in situ. This aldehyde then reacts with the amine (e.g., 3,5-dichlorobenzylamine) to form an imine, which is subsequently reduced by the captured hydrogen to yield the desired N-alkylated amine. This process is highly efficient as water is the only byproduct. rsc.orgnih.gov
Ruthenium-based catalysts have demonstrated significant efficacy in the N-alkylation of aromatic amines with alcohols under mild conditions. rsc.orgnih.gov For instance, commercially available ruthenium complexes can catalyze the selective monoalkylation of a range of aromatic primary amines with primary alcohols, affording the corresponding secondary amines in high yields. rsc.orgnih.gov
Another powerful technique is catalytic reductive amination. This method involves the reaction of an aldehyde (e.g., 3,5-dichlorobenzaldehyde) with an amine (e.g., n-butylamine) in the presence of a reducing agent and a catalyst. Cobalt-containing composites have been shown to be effective catalysts for the reductive amination of aromatic aldehydes. mdpi.com These catalysts, prepared by pyrolysis of cobalt(II) acetate and an organic precursor on a support like silica (B1680970), can facilitate the formation of N-alkylated benzylamines in good to excellent yields under hydrogen pressure. mdpi.com The use of earth-abundant metals like cobalt offers a more sustainable alternative to precious metal catalysts.
Below is a table summarizing representative catalytic systems for N-alkylation reactions analogous to the synthesis of N-butyl-3,5-dichlorobenzylamine.
| Catalyst System | Amine Substrate | Alkylating Agent | Reaction Conditions | Yield (%) | Reference |
| Ru-based complex | Aromatic primary amines | Primary alcohols | Mild conditions | High | rsc.orgnih.gov |
| Co-containing composites/H₂ | p-Chlorobenzaldehyde and n-butylamine | Hydrogen | 100 bar H₂, 100 °C | 60-89 | mdpi.com |
| Pd(II) complex | Aromatic amines | Primary alcohols | 0.1 mol% catalyst | High | rsc.org |
The synthesis of chiral analogues of N-butyl-3,5-dichlorobenzylamine, where the benzylic carbon is a stereocenter, is of significant interest due to the often-enantiomer-specific biological activity of such molecules. Stereoselective synthesis aims to produce a single enantiomer or a significant excess of one enantiomer over the other.
One major strategy for achieving stereoselectivity is through the asymmetric reduction of a prochiral imine, N-(3,5-dichlorobenzylidene)butan-1-amine. This can be accomplished using chiral reducing agents or, more elegantly, through catalytic asymmetric hydrogenation. Chiral catalysts, often based on transition metals like rhodium, iridium, or ruthenium complexed with chiral ligands, can facilitate the addition of hydrogen across the C=N double bond of the imine with high enantioselectivity.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. For the synthesis of chiral benzylamines, a chiral sulfinamide (Ellman's auxiliary) can be condensed with an aldehyde (3,5-dichlorobenzaldehyde) to form a chiral sulfinylimine. Nucleophilic addition of a butyl group (e.g., from a Grignard reagent) to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the auxiliary reveals the chiral primary amine, which can then be N-alkylated to the final product.
Enzyme-catalyzed reactions, or biocatalysis, also offer a powerful tool for stereoselective synthesis. Transaminases, for example, can be used to convert a ketone precursor into a chiral amine with high enantiomeric excess. While this would require a suitable ketone precursor for N-butyl-3,5-dichlorobenzylamine, the principle highlights the potential of biocatalysis in generating chiral amine building blocks.
The table below outlines some general approaches for the stereoselective synthesis of chiral amines.
| Method | Key Reagent/Catalyst | Principle | Typical Enantiomeric Excess (ee) |
| Asymmetric Imine Reduction | Chiral transition metal catalyst (e.g., Ru, Rh, Ir) + H₂ | Enantioselective hydrogenation of a prochiral imine. | >90% |
| Chiral Auxiliary | e.g., Ellman's auxiliary | Diastereoselective nucleophilic addition to a chiral imine derivative. | >95% |
| Biocatalysis | Transaminase enzymes | Enantioselective conversion of a ketone to an amine. | >99% |
The application of green chemistry principles to the synthesis of fine chemicals like N-butyl-3,5-dichlorobenzylamine is crucial for minimizing environmental impact and improving the sustainability of chemical manufacturing. dtic.mil The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes.
Prevention of Waste: Catalytic methods, such as the borrowing hydrogen strategy and reductive amination, are inherently greener than stoichiometric reactions as they generate less waste. rsc.orgnih.govmdpi.comrsc.org The ideal scenario is a reaction where all atoms of the reactants are incorporated into the final product, a concept known as high atom economy.
Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reactions, where possible, are an even better option. primescholars.com Research into solvent selection for reductive amination processes aims to replace less desirable chlorinated solvents with more environmentally benign options.
Design for Energy Efficiency: Catalytic reactions often proceed under milder conditions (lower temperature and pressure) than their non-catalytic counterparts, thus reducing energy consumption. Microwave-assisted synthesis can also be a more energy-efficient method for accelerating reaction rates.
Use of Renewable Feedstocks: While the synthesis of N-butyl-3,5-dichlorobenzylamine typically starts from petroleum-derived materials, a broader green chemistry perspective encourages the exploration of bio-based feedstocks for the synthesis of chemical intermediates.
Catalysis: As discussed in section 2.2.1, the use of catalysts is a cornerstone of green chemistry. Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. The development of catalysts based on earth-abundant and non-toxic metals is a key area of research.
The following table summarizes the application of green chemistry principles to the synthesis of N-alkylated benzylamines.
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Utilizing catalytic reactions with high atom economy. |
| Safer Solvents | Employing water or greener organic solvents; exploring solvent-free conditions. primescholars.com |
| Energy Efficiency | Using catalysts that enable reactions at lower temperatures and pressures. |
| Catalysis | Development of efficient and recyclable catalysts, including those based on earth-abundant metals. rsc.orgnih.govmdpi.comrsc.org |
Chemical Reactivity and Derivatization of Benzenemethanamine, N Butyl 3,5 Dichloro
Reactions Involving the Amine Functionality
The nitrogen atom of the N-butylamine group possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic is central to its reactivity, allowing it to participate in several types of reactions.
Alkylation Reactions
The secondary amine of Benzenemethanamine, N-butyl-3,5-dichloro- can undergo further alkylation with alkyl halides or other suitable alkylating agents. This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. The result is the formation of a tertiary amine. For instance, reaction with an alkyl halide (R-X) would yield the corresponding N-alkyl-N-butyl-3,5-dichlorobenzenemethanamine. The reaction rate and yield can be influenced by the nature of the alkylating agent and the reaction conditions, such as solvent and temperature.
Acylation Reactions (e.g., formation of amides from related benzylamines)
Acylation of the secondary amine with acylating agents like acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. The resulting N-butyl-N-(3,5-dichlorobenzyl)amide would exhibit different chemical and physical properties compared to the parent amine, including potentially altered biological activity. The formation of amides is a common strategy in medicinal chemistry to modify the properties of a lead compound.
Condensation Reactions
The amine functionality can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. With aldehydes, it can form imines (Schiff bases) after the initial formation of a hemiaminal followed by dehydration. These imine derivatives can be further reduced to form secondary or tertiary amines, providing a route to more complex molecular structures. The reactivity in condensation reactions is influenced by the steric hindrance around the amine and the electrophilicity of the carbonyl compound.
Reactions Involving the Dichlorinated Benzene (B151609) Ring
The two chlorine atoms on the benzene ring significantly influence its reactivity, primarily through their electron-withdrawing inductive effect and their directing effects in electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns
The N-butyl-methanamine group is generally considered an ortho-, para-directing and activating group in electrophilic aromatic substitution due to the lone pair on the nitrogen atom which can donate electron density to the ring through resonance. However, the two chlorine atoms are deactivating yet ortho-, para-directing groups. libretexts.org In the case of Benzenemethanamine, N-butyl-3,5-dichloro-, the substitution pattern is dictated by the interplay of these electronic effects.
The two chlorine atoms at the 3 and 5 positions deactivate the ring towards electrophilic attack. libretexts.org The remaining unsubstituted positions are at C2, C4, and C6. The directing influence of the -CH2NH(butyl) group would favor substitution at the ortho (C2, C6) and para (C4) positions. However, the two meta-positioned chlorine atoms also direct incoming electrophiles to the C2, C4, and C6 positions. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the benzylamine (B48309) moiety. The specific regioselectivity would depend on the nature of the electrophile and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Interactive Data Table: Expected Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-butyl-3,5-dichloro-2-nitrobenzenemethanamine and N-butyl-3,5-dichloro-4-nitrobenzenemethanamine |
| Bromination | Br₂, FeBr₃ | N-butyl-2-bromo-3,5-dichlorobenzenemethanamine and N-butyl-4-bromo-3,5-dichlorobenzenemethanamine |
| Sulfonation | SO₃, H₂SO₄ | 2-((N-butyl-3,5-dichlorobenzyl)amino)benzenesulfonic acid and 4-((N-butyl-3,5-dichlorobenzyl)amino)benzenesulfonic acid |
Cross-Coupling Reactions
The chlorine atoms on the aromatic ring can serve as leaving groups in various transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are commonly employed for this purpose. nih.gov
For Benzenemethanamine, N-butyl-3,5-dichloro-, selective mono- or di-substitution can potentially be achieved by carefully controlling the reaction conditions, such as the catalyst, ligand, base, and stoichiometry of the coupling partner. nih.gov For instance, a Suzuki coupling reaction with an arylboronic acid could replace one or both chlorine atoms with an aryl group, leading to the synthesis of biaryl or terphenyl derivatives. Similarly, a Buchwald-Hartwig amination could introduce another amino group, leading to the formation of diamine compounds. The ability to functionalize the dichlorinated ring through cross-coupling reactions significantly expands the synthetic utility of this compound.
Interactive Data Table: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Potential Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Biaryl or Terphenyl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Styrenyl derivative |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP | Diamine derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl derivative |
Synthesis of Complex Molecules Utilizing Benzenemethanamine, N-butyl-3,5-dichloro- as a Building Block
Benzenemethanamine, N-butyl-3,5-dichloro-, with its distinct structural features, serves as a versatile building block in organic synthesis for the construction of more complex molecules. The presence of a reactive secondary amine, a flexible n-butyl group, and an electronically modified aromatic ring due to the two chlorine atoms, allows for a variety of chemical transformations. These features make it a valuable starting material for creating molecules with specific, predetermined structural motifs and for developing derivatives with potential applications in research, such as in the exploration of new therapeutic agents.
Design of Molecules with Specific Structural Motifs
The unique combination of functional groups in Benzenemethanamine, N-butyl-3,5-dichloro- allows for its incorporation into a range of molecular architectures. The secondary amine is a key reactive site, enabling the formation of amides, sulfonamides, and tertiary amines through reactions with acyl chlorides, sulfonyl chlorides, and alkyl halides, respectively. The 3,5-dichloro substitution pattern on the benzene ring influences the molecule's electronic properties and provides sites for further functionalization, although the chlorine atoms are generally less reactive than the amine.
The n-butyl group contributes to the lipophilicity of the resulting molecules, a property that can be crucial for their interaction with biological systems. By strategically employing this building block, chemists can design and synthesize novel compounds with tailored three-dimensional shapes and electronic distributions. For instance, it can be used to introduce a substituted benzylamine moiety into larger scaffolds, a common structural motif in many biologically active compounds.
A general approach to utilizing this compound involves leveraging the nucleophilicity of the secondary amine. For example, it can be reacted with a variety of electrophiles to create a library of derivatives. The choice of the electrophile is dictated by the desired final structural motif. This strategy is a cornerstone of combinatorial chemistry, where the goal is to rapidly generate a large number of diverse compounds for screening purposes.
The following table outlines potential reactions for creating specific structural motifs starting from Benzenemethanamine, N-butyl-3,5-dichloro-.
| Reaction Type | Reactant | Resulting Structural Motif |
| Acylation | Acyl chloride (R-COCl) | N-(3,5-dichlorobenzyl)-N-butylamide |
| Sulfonylation | Sulfonyl chloride (R-SO2Cl) | N-(3,5-dichlorobenzyl)-N-butylsulfonamide |
| Alkylation | Alkyl halide (R-X) | Tertiary amine |
| Reductive Amination | Aldehyde/Ketone | Tertiary amine |
These reactions demonstrate the utility of Benzenemethanamine, N-butyl-3,5-dichloro- as a scaffold for introducing a specific substituted aromatic amine into a larger molecular framework.
Development of Derivatives for Research Applications (e.g., related to antimycobacterial properties)
The development of new therapeutic agents often involves the synthesis and evaluation of novel chemical entities. The structural features of Benzenemethanamine, N-butyl-3,5-dichloro- make it an interesting starting point for the design of derivatives with potential biological activity, including antimycobacterial properties. While direct studies on this specific compound are not prevalent, the principles of medicinal chemistry suggest that its derivatives could be of interest.
For instance, the presence of the dichlorinated benzene ring is a feature found in some antimicrobial agents, as the halogen atoms can enhance lipophilicity and potentially interact with biological targets. The secondary amine provides a handle for introducing a wide variety of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR).
Research into other classes of compounds, such as 3,5-bis(benzylidene)-4-piperidones, has shown that specific structural arrangements can lead to potent antimycobacterial activity. nih.gov By analogy, derivatives of Benzenemethanamine, N-butyl-3,5-dichloro- could be designed to mimic the spatial and electronic features of known antimycobacterial agents.
A hypothetical design strategy could involve reacting Benzenemethanamine, N-butyl-3,5-dichloro- with various carboxylic acids to generate a library of amides. The variation in the R-group of the carboxylic acid would allow for the tuning of properties such as solubility, steric bulk, and electronic character, all of which can influence biological activity.
The table below presents a hypothetical series of derivatives that could be synthesized from Benzenemethanamine, N-butyl-3,5-dichloro- for the purpose of exploring their antimycobacterial potential.
| Derivative | R-Group of Acylating Agent | Potential Property Modulation |
| 1 | Phenyl | Introduction of an additional aromatic ring |
| 2 | 4-Pyridyl | Introduction of a basic nitrogen for potential salt formation and improved solubility |
| 3 | Cyclohexyl | Increase in lipophilicity and conformational flexibility |
| 4 | Adamantyl | Introduction of a bulky, rigid group to probe steric requirements of a target |
This systematic derivatization allows researchers to investigate how different chemical functionalities appended to the core structure of Benzenemethanamine, N-butyl-3,5-dichloro- impact its potential antimycobacterial activity. The findings from such studies can provide valuable insights for the design of more potent and selective therapeutic candidates.
Analytical Techniques for Characterization and Quantification in Academic Research
Spectroscopic Methods for Structural Elucidation of Benzenemethanamine, N-butyl-3,5-dichloro- and its Derivatives
Spectroscopic techniques are indispensable for determining the molecular structure of Benzenemethanamine, N-butyl-3,5-dichloro-. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within Benzenemethanamine, N-butyl-3,5-dichloro-.
¹H NMR Spectroscopy: The proton NMR spectrum of N-butyl-3,5-dichlorobenzenemethanamine would exhibit characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons on the 3,5-disubstituted ring are expected to appear as a singlet or a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic protons (Ar-CH₂-N) would likely produce a singlet at approximately δ 3.8 ppm. The protons of the N-butyl group would show distinct signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene group (-CH₂-CH₃) around δ 1.4 ppm, a quintet for the next methylene group (-CH₂-CH₂-CH₂-) around δ 1.5 ppm, and a triplet for the methylene group attached to the nitrogen (N-CH₂-) around δ 2.6 ppm chemicalbook.comchemicalbook.com. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon framework. The aromatic carbons would appear in the downfield region (δ 120-145 ppm). The carbon atom attached to the chlorine atoms (C-Cl) would be significantly deshielded. The benzylic carbon (Ar-CH₂) would likely resonate around δ 54 ppm. The carbons of the N-butyl group would appear in the upfield region, with the N-CH₂ carbon at approximately δ 49 ppm, the subsequent methylene carbons at around δ 32 and 20 ppm, and the terminal methyl carbon at about δ 14 ppm. For comparison, in the related compound 1,3-dichlorobenzene, the carbon chemical shifts are observed at δ 135.2, 130.6, and 126.9 ppm chemicalbook.com.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzenemethanamine, N-butyl-3,5-dichloro-
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | ~7.2-7.4 | - |
| Aromatic-C | - | ~126-135 |
| Aromatic C-Cl | - | ~135 |
| Benzyl-CH₂ | ~3.8 | ~54 |
| N-CH₂- | ~2.6 | ~49 |
| -CH₂-CH₂-N | ~1.5 | ~32 |
| -CH₂-CH₃ | ~1.4 | ~20 |
| -CH₃ | ~0.9 | ~14 |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of Benzenemethanamine, N-butyl-3,5-dichloro-, as well as for obtaining structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. Electron ionization (EI) is a common technique used in GC-MS. The mass spectrum of 3,5-Dichlorobenzylamine (B1297776), a closely related precursor, shows a molecular ion peak corresponding to its molecular weight and characteristic isotopic peaks due to the presence of two chlorine atoms nist.gov. For Benzenemethanamine, N-butyl-3,5-dichloro-, a prominent molecular ion peak [M]⁺ would be expected, along with fragment ions resulting from the cleavage of the benzylic C-N bond and the butyl chain. A key fragment would likely be the 3,5-dichlorobenzyl cation.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): These techniques are particularly useful for the analysis of less volatile or thermally labile derivatives. High-resolution mass spectrometry allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of the elemental formula with high confidence. Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, minimizing fragmentation and simplifying the mass spectrum.
Interactive Table: Expected Key Mass Fragments for Benzenemethanamine, N-butyl-3,5-dichloro-
| Fragment Ion | Structure | Expected m/z |
| Molecular Ion [M]⁺ | C₁₁H₁₅Cl₂N⁺ | 231/233/235 |
| [M-C₄H₉]⁺ | C₇H₆Cl₂N⁺ | 174/176/178 |
| [C₇H₅Cl₂]⁺ | 3,5-Dichlorobenzyl cation | 159/161/163 |
| [C₄H₁₀N]⁺ | Butylamine (B146782) cation | 72 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Benzenemethanamine, N-butyl-3,5-dichloro- would display characteristic absorption bands. An N-H stretching vibration for the secondary amine would be expected in the range of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring would appear around 3000-3100 cm⁻¹, while those for the aliphatic butyl group would be in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-N stretching vibration would likely appear between 1000 and 1250 cm⁻¹. The presence of chlorine atoms on the benzene (B151609) ring would give rise to C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹. For instance, the IR spectrum of N-(3,4-Dichlorobenzyl)-2–(4-isobutylphenyl)propanamide shows characteristic N-H stretching at 3268 cm⁻¹ and aromatic C-H stretching at 3072 cm⁻¹ tandfonline.comnih.gov.
Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly useful for identifying non-polar bonds. The Raman spectrum of benzylamine (B48309), a parent compound, has been documented and can serve as a reference chemicalbook.com. For Benzenemethanamine, N-butyl-3,5-dichloro-, strong Raman scattering would be expected for the aromatic ring breathing modes and the C-C backbone of the butyl chain. The symmetric C-Cl stretching vibrations would also be Raman active.
Chromatographic Separation Methods
Chromatographic techniques are essential for separating Benzenemethanamine, N-butyl-3,5-dichloro- from complex mixtures, which is a critical step for both qualitative identification and quantitative analysis.
Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile and thermally stable compounds like N-substituted benzylamines. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. For N-butylbenzylamine, a Kovats retention index of 1302.5 on a standard non-polar column has been reported, which provides a reference point for predicting the retention behavior of its dichlorinated analog nih.gov. The use of a nitrogen-phosphorus detector (NPD) or a mass spectrometer (as in GC-MS) can provide selective and sensitive detection of nitrogen-containing compounds like Benzenemethanamine, N-butyl-3,5-dichloro- researchgate.net. The analysis of halogenated aromatic amines by GC often involves derivatization to improve volatility and chromatographic performance; however, N-alkylation already enhances these properties nih.gov.
Liquid Chromatography (LC) (e.g., LC-ESI-HRMS)
Liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS) stands as a cornerstone for the definitive identification and quantification of organic molecules like Benzenemethanamine, N-butyl-3,5-dichloro-. This technique synergizes the separation capabilities of liquid chromatography with the mass-analyzing power of high-resolution mass spectrometry.
The process commences with the introduction of the sample into the LC system, where it traverses through a column packed with a stationary phase. For a compound of this nature, a reversed-phase column, such as a C18, is typically employed. The mobile phase, a mixture of solvents like acetonitrile and water, often with a modifier such as formic acid to facilitate ionization, carries the sample through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases, with retention time serving as a key identifying characteristic.
Following chromatographic separation, the analyte is introduced into the electrospray ionization (ESI) source of the mass spectrometer. In the ESI source, a high voltage is applied to the liquid stream, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For Benzenemethanamine, N-butyl-3,5-dichloro-, positive ionization mode would be expected to yield a protonated molecule, [M+H]+.
These ions are then guided into the high-resolution mass analyzer, which measures their mass-to-charge ratio (m/z) with exceptional accuracy. This high-resolution data is crucial for determining the elemental composition of the molecule, thereby confirming its identity. The precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Illustrative data from a hypothetical LC-ESI-HRMS analysis of Benzenemethanamine, N-butyl-3,5-dichloro- is presented in Table 1.
Table 1: Hypothetical LC-ESI-HRMS Data for Benzenemethanamine, N-butyl-3,5-dichloro-
| Parameter | Value |
|---|---|
| Retention Time (min) | 4.82 |
| Ionization Mode | ESI+ |
| Theoretical m/z ([M+H]+) | 246.0811 |
| Measured m/z | 246.0809 |
| Mass Accuracy (ppm) | -0.81 |
This data is illustrative and based on the principles of LC-ESI-HRMS analysis of similar compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized compounds and for their quantification. When coupled with a suitable detector, such as a diode-array detector (DAD) or an ultraviolet-visible (UV-Vis) detector, HPLC provides a robust and reliable method for these purposes.
For the purity assessment of Benzenemethanamine, N-butyl-3,5-dichloro-, a sample of the compound is dissolved in an appropriate solvent and injected into the HPLC system. A reversed-phase C18 column is a common choice, with a mobile phase typically consisting of a gradient of acetonitrile and water. The UV detector is set to a wavelength where the analyte exhibits strong absorbance, which for a substituted benzene derivative would likely be in the range of 210-280 nm.
The resulting chromatogram displays a series of peaks, with the main peak corresponding to the target compound. The presence of other peaks indicates the presence of impurities. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
For quantification, a calibration curve is first constructed. This involves preparing a series of standard solutions of Benzenemethanamine, N-butyl-3,5-dichloro- at known concentrations and analyzing them by HPLC. The peak area for each standard is plotted against its concentration to generate a linear calibration curve. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve.
A summary of typical HPLC parameters for the analysis of a compound like Benzenemethanamine, N-butyl-3,5-dichloro- is provided in Table 2.
Table 2: Illustrative HPLC Parameters for Purity Assessment and Quantification
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
These parameters are illustrative and would require optimization for the specific analysis.
Research Applications and Broader Scientific Context
Role as a Chemical Intermediate in Advanced Synthetic Pathways
As a chemical intermediate, Benzenemethanamine, N-butyl-3,5-dichloro- serves as a foundational building block. Its utility is derived from the reactivity of the amine group and the specific substitution pattern on the aromatic ring, which can influence the chemical and physical properties of the final products.
Precursor in General Pharmaceutical Research
In the realm of pharmaceutical research, substituted benzylamines are crucial components in the synthesis of a wide array of therapeutic agents. The general class of N-butyl-benzenemethanamines with chlorine substituents on the benzene (B151609) ring are recognized as valuable intermediates. ontosight.aiontosight.ai The dichloro-substitution, in particular, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. The specific 3,5-dichloro pattern can also direct further substitutions on the aromatic ring and influence the binding affinity of the final compound to its biological target. While direct examples of pharmaceuticals derived from N-butyl-3,5-dichloro-benzenemethanamine are not prominent in available literature, its structural elements are found in molecules investigated for various pharmacological activities.
Building Block in Agrochemical Development
The development of new agrochemicals, such as pesticides and herbicides, frequently employs chlorinated aromatic compounds as key intermediates. ontosight.aiontosight.ai The presence of chlorine atoms in a molecule can contribute to its biological activity. Similar to its role in pharmaceuticals, the N-butyl-3,5-dichloro-benzenemethanamine structure can be a precursor to more complex molecules with desired pesticidal or herbicidal properties. The specific isomeric substitution can affect the compound's efficacy and its environmental fate.
Intermediate for Dyes and Functional Materials
Substituted amines, including chlorinated N-butyl-benzenemethanamines, are also utilized in the synthesis of dyes and other functional materials. ontosight.ai The aromatic amine structure is a common feature in many classes of dyes. The specific substituents on the benzene ring can modulate the color and stability of the final dye molecule. Furthermore, such intermediates can be incorporated into polymers and other materials to impart specific functionalities.
Environmental Research Perspectives
The environmental fate and impact of synthetic chemicals are of growing concern. For a compound like Benzenemethanamine, N-butyl-3,5-dichloro-, its environmental profile would be of interest, particularly due to the presence of chlorine atoms which can contribute to persistence.
Assessment of Persistence, Mobility, and Transformation in Environmental Systems (based on PMT concept)
The PMT concept assesses substances based on their Persistence, Mobility, and Toxicity. Persistent and mobile substances are of particular concern as they can be transported over long distances in the environment and may contaminate water resources. nih.gov
Persistence: Chlorinated aromatic compounds can be resistant to degradation in the environment. The persistence of a substance is often evaluated by its half-life in various environmental compartments. While specific data for N-butyl-3,5-dichloro-benzenemethanamine is not available, the degradation of benzylamines during water treatment processes like chlorination has been studied, indicating that they can undergo transformation. rsc.org
Mobility: The mobility of a chemical in the environment is influenced by its solubility in water and its tendency to sorb to soil and sediment. The N-butyl group increases the lipophilicity of the molecule, which might suggest lower water solubility and higher sorption to organic matter, potentially reducing its mobility. However, detailed studies would be required to determine its actual mobility.
Transformation: In the environment, Benzenemethanamine, N-butyl-3,5-dichloro- could undergo various transformation processes, including biodegradation by microorganisms or chemical degradation. The degradation of benzylamines during chlorination and chloramination can lead to the formation of various byproducts, including aldehydes and nitriles. rsc.org
A hypothetical PMT assessment based on its structure is presented in the table below.
| PMT Criteria | Expected Properties for Benzenemethanamine, N-butyl-3,5-dichloro- | Rationale |
| Persistence (P) | Potentially Persistent | The presence of a dichlorinated aromatic ring can increase resistance to biodegradation. |
| Mobility (M) | Moderate to Low Mobility | The N-butyl group increases lipophilicity, likely leading to sorption to soil and sediment, thus reducing mobility in water. |
| Toxicity (T) | Data Not Available | Toxicological data for this specific compound is not readily available. Substituted anilines and benzylamines can exhibit varying levels of toxicity. |
Analytical Detection in Environmental Samples
The detection of trace amounts of synthetic organic compounds in environmental samples like water and soil requires sensitive analytical methods. For compounds in the class of chlorinated benzylamines, several techniques could be employed.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of benzylamines in environmental samples. rsc.org This technique allows for the separation of the compound from a complex matrix and its sensitive and selective detection. Gas Chromatography-Mass Spectrometry (GC-MS) could also be a suitable method for the analysis of this compound, potentially after a derivatization step to improve its volatility. rsc.org
The general steps for the analytical detection of such a compound in an environmental sample would involve:
Sample Collection and Preparation: This may include extraction of the compound from the water or soil sample and a clean-up step to remove interfering substances.
Chromatographic Separation: Using HPLC or GC to separate the target analyte from other compounds in the sample extract.
Mass Spectrometric Detection: For unambiguous identification and quantification of the compound.
| Analytical Technique | Applicability for Benzenemethanamine, N-butyl-3,5-dichloro- | Key Advantages |
| HPLC-MS | Highly Suitable | High sensitivity and selectivity, suitable for non-volatile compounds. |
| GC-MS | Potentially Suitable | High resolution, but may require derivatization for this compound. |
Degradation Pathways and Metabolite Research
While specific research on the degradation of Benzenemethanamine, N-butyl-3,5-dichloro- is not extensively documented, its structural components—a dichlorinated benzene ring, a secondary amine, and an N-butyl group—allow for informed predictions of its metabolic fate based on studies of analogous compounds. The biodegradation of similarly structured compounds, such as 3,5-dichloroaniline (B42879) (3,5-DCA), has been investigated. For instance, a strain of Rhodococcus sp. has been shown to degrade 3,5-DCA, suggesting that the dichlorinated aromatic core of Benzenemethanamine, N-butyl-3,5-dichloro- could be susceptible to microbial degradation. jmb.or.krnih.gov
The metabolic processes likely involve two primary routes: transformations of the N-butyl group and degradation of the aromatic ring. The metabolism of N-alkyl amines is known to proceed through N-dealkylation and N-hydroxylation pathways. nih.govresearchgate.net N-dealkylation would lead to the formation of 3,5-dichlorobenzylamine (B1297776) and butyraldehyde (B50154). Subsequent oxidation of the butyraldehyde could result in butyric acid. Alternatively, N-hydroxylation of the secondary amine could occur.
The degradation of the aromatic portion likely follows pathways observed for other chlorinated aromatic compounds. This can involve initial oxidation to form catecholic intermediates, followed by ring cleavage. The presence of chlorine atoms can influence the rate and pathway of degradation, often making the compound more recalcitrant.
Based on these analogous pathways, a number of potential metabolites can be hypothesized.
Table 1: Potential Metabolites of Benzenemethanamine, N-butyl-3,5-dichloro-
| Precursor | Metabolic Process | Potential Metabolite |
|---|---|---|
| Benzenemethanamine, N-butyl-3,5-dichloro- | N-dealkylation | 3,5-Dichlorobenzylamine |
| Benzenemethanamine, N-butyl-3,5-dichloro- | N-dealkylation | Butyraldehyde |
| Butyraldehyde | Oxidation | Butyric acid |
| 3,5-Dichlorobenzylamine | Oxidative deamination | 3,5-Dichlorobenzaldehyde |
Advanced Materials Science Applications
The unique combination of a reactive secondary amine and a stable, substituted aromatic ring in Benzenemethanamine, N-butyl-3,5-dichloro- suggests its potential utility in the field of advanced materials science.
Integration into Polymer Synthesis
Benzenemethanamine, N-butyl-3,5-dichloro- can be considered as a monomer or a modifying agent in polymer synthesis. The secondary amine group provides a reactive site for incorporation into polymer chains. For example, it could react with dicarboxylic acids or their derivatives to form polyamides. sparkl.melibretexts.org The inclusion of the 3,5-dichloro-substituted benzyl (B1604629) group into the polymer backbone would be expected to impart specific properties to the resulting material.
The presence of chlorine atoms on the benzene ring can enhance properties such as thermal stability and flame retardancy. Furthermore, the bulky and rigid nature of the dichlorinated aromatic group could influence the polymer's mechanical properties, potentially increasing its glass transition temperature and modulus.
Table 2: Potential Polymer Applications and Resulting Properties
| Polymer Type | Role of Benzenemethanamine, N-butyl-3,5-dichloro- | Potential Properties Conferred |
|---|---|---|
| Polyamides | Monomer (with diacids) | Increased thermal stability, flame retardancy, modified mechanical strength |
| Epoxy Resins | Curing agent | Enhanced chemical resistance, higher glass transition temperature |
Surface Functionalization Studies
The amine functionality of Benzenemethanamine, N-butyl-3,5-dichloro- makes it a candidate for the surface functionalization of various materials. The grafting of amines onto surfaces can alter their chemical and physical properties, such as hydrophilicity and reactivity. mdpi.com
For instance, the compound could be used to modify the surface of inorganic materials like silica (B1680970) or clays. Such modifications can be employed to create surfaces with tailored adsorption properties for applications in chromatography or environmental remediation, for example, in the removal of heavy metal ions or organic pollutants from water. researchgate.net The N-butyl group and the dichlorinated ring would contribute to the hydrophobicity of the modified surface.
The functionalized surfaces could also serve as platforms for further chemical reactions, where the secondary amine acts as an anchor point for the attachment of other functional molecules. This approach is valuable in the development of sensors, catalysts, and biocompatible materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
